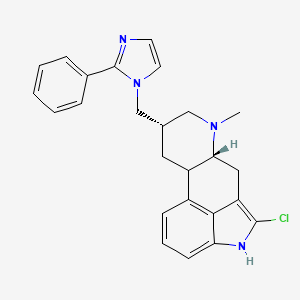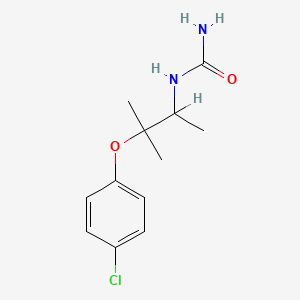
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorophenoxy group attached to a 1,2-dimethylpropyl chain, which is further linked to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- typically involves the reaction of 4-chlorophenol with 1,2-dimethylpropylamine to form the corresponding amine derivative. This intermediate is then reacted with phosgene or a suitable isocyanate to yield the final urea compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反应分析
Types of Reactions
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nucleophile used.
科学研究应用
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
- Urea, (2-(4-methylphenoxy)-1,2-dimethylpropyl)-
- Urea, (2-(4-bromophenoxy)-1,2-dimethylpropyl)-
- Urea, (2-(4-fluorophenoxy)-1,2-dimethylpropyl)-
Uniqueness
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenoxy group.
属性
CAS 编号 |
88222-12-2 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC 名称 |
[3-(4-chlorophenoxy)-3-methylbutan-2-yl]urea |
InChI |
InChI=1S/C12H17ClN2O2/c1-8(15-11(14)16)12(2,3)17-10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H3,14,15,16) |
InChI 键 |
DYKDTKHJLGBGPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


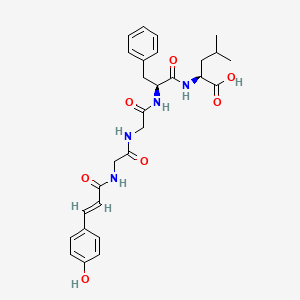
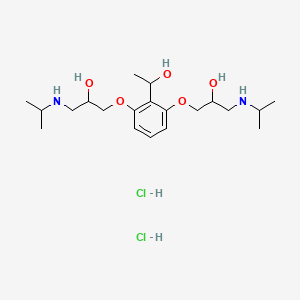
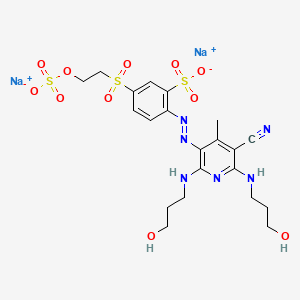
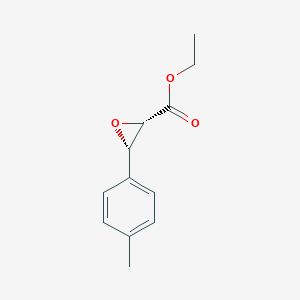

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)





